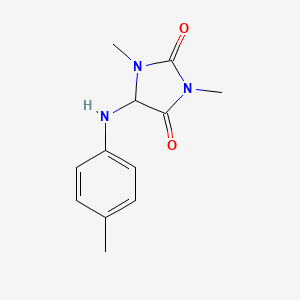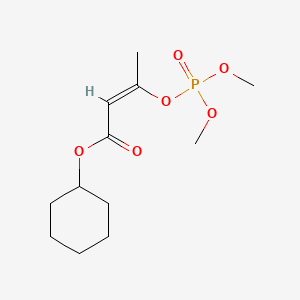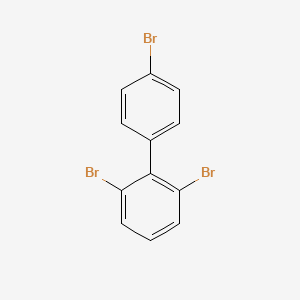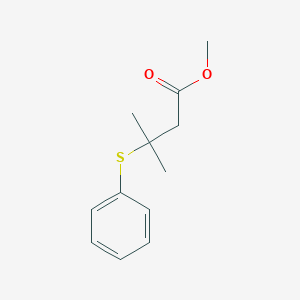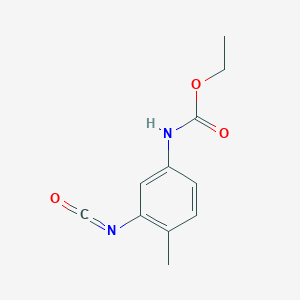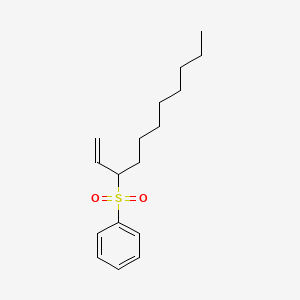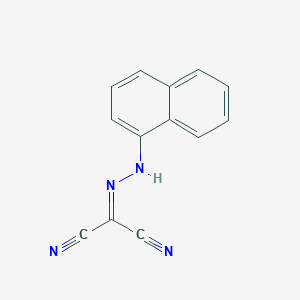
Propanedinitrile, (2-naphthalenylhydrazono)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, (2-naphthalenylhydrazono)- is an organic compound with the molecular formula C₁₃H₈N₄ It is a derivative of propanedinitrile, where the hydrogen atoms are replaced by a naphthalenylhydrazono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (2-naphthalenylhydrazono)- typically involves the reaction of 2-naphthylhydrazine with malononitrile. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, (2-naphthalenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The naphthalenylhydrazono group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylhydrazone oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, (2-naphthalenylhydrazono)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of propanedinitrile, (2-naphthalenylhydrazono)- involves its interaction with molecular targets such as enzymes and receptors. The naphthalenylhydrazono group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler nitrile compound with the formula CH₂(CN)₂.
Cyanoacetonitrile: Another nitrile compound with the formula CH₂(CN)₂.
Dicyanomethane: A compound with the formula CH₂(CN)₂.
Uniqueness
Propanedinitrile, (2-naphthalenylhydrazono)- is unique due to the presence of the naphthalenylhydrazono group, which imparts distinct chemical properties and potential applications not found in simpler nitrile compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
63924-13-0 |
|---|---|
Fórmula molecular |
C13H8N4 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylhydrazinylidene)propanedinitrile |
InChI |
InChI=1S/C13H8N4/c14-8-11(9-15)16-17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,17H |
Clave InChI |
XZDJDCVLKLFOLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NN=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
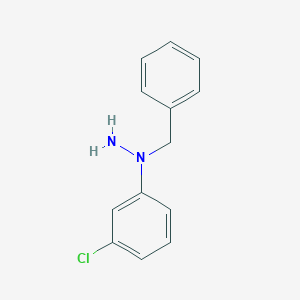
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)
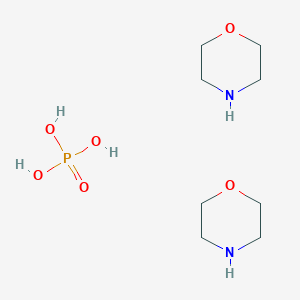
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)
